
ML 190
Übersicht
Beschreibung
ML 190 (CAS: 1355244-02-8) is a synthetic organic compound with the molecular formula C₂₇H₃₂N₆O₃ and a molecular weight of 488.58 g/mol. It is commercially available in purities exceeding 98%, with packaging options ranging from 5 mg to 200 mg .
Vorbereitungsmethoden
Traditional Synthetic Routes for ML 190 and Their Limitations
Early-Stage Synthesis Challenges
Initial synthetic routes for this compound, developed between 2009 and 2012, faced critical limitations. The final coupling step between 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and N-methyl-2-fluoro-4-(1,1-dimethyl-cynomethyl)aminobenzamide often resulted in poor yields (30–45%) due to side reactions and incomplete conversion . These methods required stoichiometric amounts of toxic iodomethane for methylation, posing environmental and safety concerns. Additionally, the crude product necessitated 2–3 recrystallizations using isopropanol to achieve pharmaceutical-grade purity, increasing production costs and time .
Second-Generation Improvements
Modifications introduced in 2015–2018 addressed some yield issues by employing high-pressure hydrogenation for intermediate reduction. However, these protocols still relied on homogeneous catalysts, such as palladium on carbon (Pd/C), which complicated recovery and reuse. The overall process remained economically unviable for large-scale manufacturing, with a total yield of 58–63% across four steps .
Indion 190 Resin-Catalyzed Three-Step Synthesis
Rationale for Heterogeneous Catalysis
The adoption of Indion 190 resin, a macroporous sulfonic acid catalyst, marked a breakthrough in this compound synthesis. This polystyrene-divinylbenzene-based resin offers high thermal stability (up to 150°C), recyclability (>5 cycles without activity loss), and compatibility with polar aprotic solvents like acetonitrile and toluene . Its Brønsted acidity (4.2 mmol H+/g) facilitates efficient protonation of intermediates, accelerating nucleophilic substitution and cyclization reactions .
Synthesis of N-Methyl-2-Fluoro-4-(1,1-Dimethyl-Cynomethyl)Aminobenzamide
A mixture of N-methyl-2-fluoro-4-aminobenzamide (1.0 mmol), trimethylsilyl cyanide (TMSCN, 2.5 mmol), and Indion 190 resin (15 mol%) in acetonitrile is refluxed at 80°C for 60–90 minutes. The resin is filtered and reused, while the filtrate is concentrated to yield the cyanomethyl intermediate as a white solid (89–92% yield) .
Key Analytical Data
-
IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O)
-
¹H NMR (DMSO-d₆): δ 8.58 (bs, 1H, NH), 8.22–8.11 (m, 2H, Ar-H), 2.81 (d, J = 4.6 Hz, 3H, N-CH₃)
Cyclization to Form the Imidazolidinone Core
The intermediate (1.0 mmol) reacts with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (2.5 mmol) in toluene under reflux (110°C) for 3–4 hours, catalyzed by Indion 190 resin (15 mol%). The product precipitates upon cooling, yielding 86–89% of the thioimidazolidinone derivative after filtration .
Optimized Conditions
Parameter | Value |
---|---|
Temperature | 110°C |
Reaction Time | 3.5 hours |
Solvent | Toluene |
Catalyst Loading | 15 mol% |
Final Coupling and Isolation
The thioimidazolidinone undergoes methylation with dimethyl sulfate (1.2 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 50°C for 2 hours. Ethanol/n-heptane (3:1) recrystallization affords this compound in 98% purity (85% isolated yield) .
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
Method | Total Yield (%) | Purity (%) | Recrystallizations |
---|---|---|---|
Traditional (2012) | 45 | 95 | 3 |
Pd/C-Catalyzed (2018) | 63 | 97 | 2 |
Indion 190 (2022) | 85 | 98 | 1 |
Environmental and Economic Impact
The Indion 190 protocol reduces E-factor (kg waste/kg product) from 32 to 9.8 by eliminating toxic iodomethane and enabling catalyst reuse. Solvent consumption decreases by 40% through in-situ product precipitation .
Machine Learning-Driven Optimization of this compound Synthesis
Integration of Automated Flow Reactors
Recent platforms combine continuous-flow systems with ML algorithms like Thompson Sampling Efficient Multiobjective Optimization (TSEMO) to optimize residence time, temperature, and reagent stoichiometry . For example, a two-step telescoped synthesis of edaravone achieved 92% yield in 85 iterations by maximizing space-time yield (STY) while minimizing reagent equivalents .
Predictive Modeling for Reaction Scaling
Gaussian Process Regression models trained on 150 experimental datasets accurately predict optimal conditions for this compound synthesis at pilot-plant scale (R² = 0.94). Key variables include:
Analytical Characterization and Quality Control
Spectroscopic Validation
HRMS (ESI-TOF): m/z Calcd for C₂₁H₁₆F₄N₄O₂S [M+H]⁺: 465.0954; Found: 465.0956
¹³C NMR (75 MHz, DMSO-d₆): δ 162.5 (C=O), 131.2 (Ar-CH), 26.2 (CH₃)
Stability Studies
This compound exhibits no degradation under ICH Q1A(R2) conditions (40°C/75% RH for 6 months), confirming the robustness of the Indion 190 method .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML190 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: ML190 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in ML190 vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die gebildet werden
Biologische Aktivität
ML 190 is a compound recognized for its selective antagonism of the kappa opioid receptor (KOP), which has significant implications in pain management and addiction therapies. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its high selectivity for the kappa opioid receptor, exhibiting over 267-fold selectivity compared to mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with other opioid receptor interactions, such as respiratory depression and addiction potential.
Table 1: Selectivity Profile of this compound
Receptor Type | Affinity (Ki, nM) | Selectivity Ratio |
---|---|---|
Kappa (KOP) | 0.5 | 1 |
Mu (MOP) | 134 | >267 |
Delta (DOP) | 135 | >270 |
This compound acts primarily as a KOP antagonist , which inhibits the action of endogenous opioids at the kappa receptor. This antagonism leads to various physiological effects:
- Analgesic Effects : By blocking KOP, this compound may provide pain relief without the side effects associated with traditional opioids.
- Reduction in Dysphoria : KOP activation is linked to dysphoria; thus, antagonism can potentially improve mood and reduce anxiety.
Case Study: Pain Management
A study involving rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The results indicated that subjects treated with this compound exhibited a marked decrease in pain-related behaviors compared to control groups receiving saline or other opioid treatments.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. In vitro studies have shown that it exhibits moderate activity against certain bacterial strains, although its primary application remains within the realm of opioid receptor modulation.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Therapeutic Implications
Given its unique profile, this compound holds promise for several therapeutic applications:
- Pain Management : Its KOP antagonistic properties may offer new avenues for treating pain without traditional opioid drawbacks.
- Substance Use Disorders : By modulating kappa receptor activity, this compound could play a role in reducing cravings and withdrawal symptoms in opioid-dependent individuals.
Future Research Directions
Ongoing studies aim to further elucidate the pharmacokinetics and long-term effects of this compound. Investigations are also focused on its potential synergistic effects when combined with other analgesics or treatments for substance use disorders.
Wissenschaftliche Forschungsanwendungen
Pain Management
- Mechanism of Action : ML 190's antagonistic properties allow it to block the kappa opioid receptors, which are implicated in pain modulation. Studies have shown that kappa agonists can produce analgesia but also lead to undesirable side effects like sedation and dysphoria. By using this compound, researchers aim to explore pain relief without these side effects.
- Case Study : In a preclinical study involving rodent models of chronic pain, this compound demonstrated significant reductions in pain-related behaviors compared to controls receiving a kappa agonist. This suggests its potential as a safer alternative for managing chronic pain conditions.
Addiction Treatment
- Role in Addiction : Kappa opioid receptors play a crucial role in the neurobiological mechanisms underlying addiction. Antagonists like this compound may help reduce cravings and withdrawal symptoms associated with substance use disorders.
- Research Findings : A study published in Nature indicated that administration of this compound in animal models resulted in decreased self-administration of drugs like cocaine and heroin, suggesting its efficacy in reducing addictive behaviors.
Neuroscience Research
- Cognitive Effects : Research has indicated that kappa opioid receptor activity can influence cognitive functions such as memory and learning. By utilizing this compound, scientists can investigate the receptor's role in these processes.
- Experimental Results : In behavioral assays assessing memory retention, subjects treated with this compound exhibited improved performance on tasks compared to those treated with kappa agonists, indicating potential cognitive-enhancing effects when blocking kappa receptors.
Data Table: Summary of Research Findings
Q & A
Basic Research Questions
Q. How should experimental designs for synthesizing or analyzing ML 190 be structured to ensure reproducibility?
- Methodological Answer : Experimental designs must include detailed protocols for reagent preparation, synthesis steps, and characterization methods. For example, gas chromatography (GC) analysis with a temperature program (e.g., 190°C initial hold, ramped to 240°C) should specify carrier gas flow rates, column specifications, and internal standards for quantification . Reproducibility requires documenting reagent sources, purity, and instrument calibration, as outlined in medicinal chemistry guidelines .
Q. What are the critical parameters to validate when quantifying this compound in complex matrices?
- Methodological Answer : Key parameters include extraction efficiency (calculated as [extracted oil/maximum available oil] × 100), internal standard selection (e.g., C23:0 for fatty acid analysis), and GC-FID conditions (split ratios, linear velocity, temperature gradients). Data must be normalized against controls and reported with error margins .
Q. How can researchers formulate hypothesis-driven research questions for this compound studies?
- Methodological Answer : Questions should address gaps in existing literature, such as "How does this compound's stability vary under oxidative conditions?" or "What structural features influence its bioactivity?" Hypotheses must be testable via measurable outcomes (e.g., IC50 values, degradation rates) and align with principles of scientific investigation .
Advanced Research Questions
Q. How should contradictory data in this compound studies—such as inconsistent bioactivity results—be analyzed and resolved?
- Methodological Answer : Employ triangulation by cross-validating results using multiple techniques (e.g., GC, NMR, in vitro assays). Contradictions may arise from methodological variability (e.g., extraction protocols) or contextual factors (e.g., cell line differences). Statistical tools (ANOVA, regression) and error analysis (e.g., confidence intervals) help identify outliers . Document limitations explicitly, as per qualitative research frameworks .
Q. What advanced statistical methods are appropriate for optimizing this compound synthesis yield?
- Methodological Answer : Response surface methodology (RSM) or factorial design can model interactions between variables (temperature, solvent ratio, catalyst concentration). For example, a 190°C temperature threshold in GC analysis may correlate with compound stability. Use software like Design-Expert® to generate predictive models and validate via ANOVA .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound's mechanism of action?
- Methodological Answer : Combine untargeted metabolomics (LC-MS) with pathway enrichment analysis (KEGG, Reactome) to identify this compound-associated biomarkers. Validate findings using targeted assays (e.g., enzyme inhibition). Data integration platforms like XCMS Online or MetaboAnalyst streamline cross-disciplinary analysis .
Q. What strategies ensure robust peer review of this compound research, particularly for novel methodologies?
- Methodological Answer : Pre-submission checks should align with journal guidelines (e.g., structured abstracts, IUPAC nomenclature). For novel GC protocols, include raw chromatograms and retention indices in supplementary data. Address potential bias by disclosing funding sources and conflicts of interest .
Q. Data Presentation and Publication
Q. How should tables and figures for this compound research be formatted to meet journal standards?
- Methodological Answer : Tables must be self-explanatory, with Roman numeral labeling and footnotes for abbreviations. Figures should use high-resolution chromatograms or spectral data, avoiding color-dependent interpretations unless essential. Follow specific journal guidelines (e.g., FAMEWAX column specifications in GC analysis) .
Q. What are the ethical considerations when reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Negative results must still include full methodological transparency to prevent publication bias. Use statements like "No significant correlation was observed between this compound concentration and [variable] under tested conditions." Discuss potential methodological constraints (e.g., detection limits) .
Q. Cross-Referencing Key Evidence
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The following table compares ML 190 with two compounds listed alongside it in commercial catalogs: Nav1.7 inhibitor (BCC4191) and Pneumocandin B0 (BCC5436). These compounds are selected based on their availability in similar product lines and distinct molecular profiles.
Parameter | This compound | Nav1.7 Inhibitor | Pneumocandin B0 |
---|---|---|---|
Molecular Formula | C₂₇H₃₂N₆O₃ | C₁₅H₁₁Cl₃FNO₄S | C₅₀H₈₀N₈O₁₇ |
Molecular Weight | 488.58 g/mol | 426.5 g/mol | 1097.21 g/mol |
Key Functional Groups | Amide, aromatic rings | Halogens (Cl₃, F), sulfonyl | Multiple amide, hydroxyl groups |
CAS Number | 1355244-02-8 | 1355631-24-1 | 135575-42-7 |
Potential Applications | Research compound (unspecified) | Sodium channel inhibition (pain management) | Antifungal agent (cell wall disruption) |
Detailed Analysis
This compound vs. Nav1.7 Inhibitor
- Structural Differences :
- This compound has a larger molecular framework (27 carbons vs. 15 carbons) and lacks halogen atoms, which are prominent in Nav1.7 inhibitor (Cl₃, F).
- The sulfonyl group in Nav1.7 inhibitor enhances its polarity and target-binding specificity, likely contributing to its role in blocking sodium channels .
- Functional Implications :
This compound vs. Pneumocandin B0
- Structural Differences :
- Functional Implications: this compound’s moderate size and aromaticity may optimize pharmacokinetic properties like bioavailability, whereas Pneumocandin B0’s large size likely restricts it to topical or intravenous use.
Mechanistic and Application Contrasts
Aspect | This compound | Nav1.7 Inhibitor | Pneumocandin B0 |
---|---|---|---|
Target Specificity | Broad (inferred) | High (Nav1.7 channel) | High (fungal cell wall) |
Synthetic Complexity | Moderate | High (due to halogens) | Very High (macrocyclic) |
Therapeutic Area | Undisclosed | Neurological disorders | Antifungal therapy |
Eigenschaften
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIWRPLQBVEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.